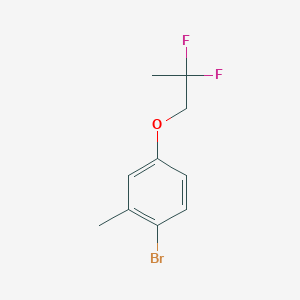
1-Bromo-4-(2,2-difluoropropoxy)-2-methylbenzene
Descripción general
Descripción
1-Bromo-4-(2,2-difluoropropoxy)-2-methylbenzene is an organic compound with the molecular formula C10H10BrF2O It is a brominated aromatic compound that features a difluoropropoxy group and a methyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4
Actividad Biológica
1-Bromo-4-(2,2-difluoropropoxy)-2-methylbenzene is a brominated aromatic compound with potential applications in pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for assessing its safety and efficacy in various applications. This article compiles data from diverse sources to provide a comprehensive overview of the compound's biological activity, including toxicity studies, pharmacological effects, and potential therapeutic uses.
Chemical Structure
- Molecular Formula: C₈H₇BrF₂O
- SMILES: CC1=C(C=CC(=C1)OC(F)F)Br
- InChI: InChI=1S/C8H7BrF2O/c1-5-4-6(12-8(10)11)2-3-7(5)9/h2-4,8H,1H3
Biological Activity Overview
The biological activity of this compound has been investigated primarily through toxicity studies and its role as a chemical intermediate. The following sections summarize key findings regarding its biological effects.
Toxicity Studies
Toxicological evaluations have revealed significant insights into the safety profile of this compound:
Case Study 1: Acute Toxicity in Rats
In a controlled study, rats were administered varying doses of this compound to assess acute toxicity. The study found that doses exceeding 2,700 mg/kg resulted in significant morbidity and mortality within three days post-exposure. Observed symptoms included neurological signs such as tremors and ataxia .
Case Study 2: Environmental Impact Assessment
An environmental impact assessment evaluated the persistence and bioaccumulation potential of this compound. Results indicated moderate persistence in aquatic environments with potential bioaccumulation in aquatic organisms. This raises concerns regarding its use in agrochemical formulations .
Propiedades
IUPAC Name |
1-bromo-4-(2,2-difluoropropoxy)-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF2O/c1-7-5-8(3-4-9(7)11)14-6-10(2,12)13/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKAWNZEXPSWIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(C)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















